(1S,1gammaS,2R,2gammaR)-DuanPhos
Description
Context of Chiral Phosphine (B1218219) Ligands in Enantioselective Synthesis
The development of chiral phosphine ligands has been a pivotal aspect of progress in asymmetric catalysis. These compounds coordinate with transition metals, forming catalysts that can direct a reaction towards a specific enantiomeric product. tcichemicals.com
The journey of chiral phosphine ligands began to see significant industrial application with the development of DIPAMP in the 1970s by Knowles and his team at Monsanto. tcichemicals.comnih.gov This P-stereogenic ligand was instrumental in the first industrial-scale asymmetric hydrogenation process for synthesizing L-DOPA, a drug used to treat Parkinson's disease. tcichemicals.comnih.govsmolecule.com The high inversion barrier of phosphorus, exceeding 150 kJ/mol, ensures its stereochemical integrity, making it ideal for maintaining stereocontrol throughout a catalytic cycle. smolecule.com
The 1980s were dominated by C₂-symmetric ligands like BINAP. tcichemicals.comsmolecule.com However, the 2000s saw a renewed interest in P-chiral ligands, as researchers discovered their potential for superior enantioselectivity, particularly with sterically demanding substrates. smolecule.com This shift spurred systematic investigations into phosphine-borane intermediates, which allowed for more precise stereocontrol during ligand synthesis. smolecule.com It was within this context that Chinese research groups made significant contributions, developing innovative ligands like DuanPhos that feature a combination of P-chirality and a rigid bicyclic structure. smolecule.com
Phosphine ligands are of paramount importance in transition metal catalysis due to their strong coordination to metal centers, which in turn promotes catalytic reactions. nih.govresearchgate.net The electronic and steric properties of the phosphine ligand can be fine-tuned to influence the reactivity and selectivity of the catalyst. tcichemicals.comresearchgate.net Chiral phosphine ligands, in particular, are classified into two main categories: those with backbone chirality and P-chirogenic ligands, where the phosphorus atom itself is a stereocenter. tcichemicals.com
The effectiveness of a chiral phosphine ligand in an asymmetric reaction is determined by its ability to create a distinct and well-defined chiral pocket around the metal atom. This influences the binding of the substrate and the subsequent bond-forming steps, leading to the preferential formation of one enantiomer over the other. tcichemicals.com DuanPhos ligands are noted for being electron-rich, a property that enhances their binding affinity to metals like rhodium and iridium, thereby boosting catalytic performance. smolecule.comsigmaaldrich.com
Origin and Evolution of the DuanPhos Ligand Class
The DuanPhos family of ligands emerged from the ongoing quest for more efficient and selective chiral ligands. Their development represents a significant advancement in the field of P-chiral phosphine chemistry.
The DuanPhos ligand class was developed by the research group led by Lei Duan. smolecule.com Their work contributed to the broader trend in the 2000s of developing novel P-chiral ligands that could offer advantages over the existing C₂-symmetric ligands. smolecule.com The research originating from Chinese institutions played a crucial role in this transition, with a focus on creating ligands that combined P-chirality with rigid structural frameworks. smolecule.com
The architecture of the DuanPhos ligand is a key to its success. It is characterized by a rigid bicyclic structure which incorporates both P-chirality and C-chirality. smolecule.com A defining feature is the presence of bulky tert-butyl groups on the phosphorus atoms. smolecule.com This steric hindrance is not a drawback but a crucial design element that significantly influences the ligand's interaction within the catalytic complex, enhancing its ability to induce chirality. smolecule.com The electron-rich nature of DuanPhos further contributes to its strong coordination with transition metals, leading to high catalytic activity. smolecule.comsigmaaldrich.com
Structural Features and Stereochemical Aspects of (1S,1γS,2R,2γR)-DuanPhos
The specific isomer, (1S,1'S,2R,2'R)-DuanPhos, possesses a precise three-dimensional arrangement of its atoms that dictates its function in catalysis. The notation refers to the stereochemistry at the chiral carbon and phosphorus centers within its 2,3-dihydro-1H-isophosphindole backbone.
| Property | Value |
| Molecular Formula | C₂₄H₃₂P₂ |
| Molecular Weight | 382.46 g/mol |
| CAS Number | 795290-34-5 |
| Appearance | Solid |
| Melting Point | 215-226 °C |
| Synonym | (1S,1'S,2R,2'R)-2,2'-Di-tert-butyl-2,3,2',3'-tetrahydro-1H,1'H(1,1')biisophosphindolyl |
Data sourced from multiple references. sigmaaldrich.com
This ligand is primarily used in rhodium-catalyzed reactions, such as ketone hydroacylation and the conjugate addition of arylboronic acids to 4-oxobutenamides, where it has demonstrated high selectivity. sigmaaldrich.com The defined stereochemistry of (1S,1'S,2R,2'R)-DuanPhos is critical for creating the specific catalytic environment necessary for these highly selective transformations.
Detailed Description of its Chiral Isophosphindole Backbone
The core structure of (1S,1'S,2R,2'R)-DuanPhos is built upon a rigid C2-symmetric bi-isophosphindole backbone. smolecule.comresearchgate.net This framework consists of two fused benzophospholane rings, which creates a well-defined and constrained chiral environment. smolecule.com The rigidity of this backbone is a key design feature, distinguishing it from more flexible ligands like TangPhos. researchgate.net This structural rigidity helps to pre-organize the coordination sphere around a metal center, which is crucial for achieving high stereocontrol during the catalytic process. smolecule.com The synthesis of this specific backbone requires precise control over stereochemical outcomes to produce the desired high-purity ligand. smolecule.com
Role of Bulky tert-Butyl Groups in Ligand Design
The phosphorus atoms in the DuanPhos ligand are each substituted with a bulky tert-butyl group. These groups play a critical dual role in the ligand's function.
Firstly, they exert significant steric hindrance. smolecule.com This bulkiness controls how a substrate molecule can approach the metal center, effectively shielding one face of the substrate and directing the reaction to occur on the opposite face. This steric control is a primary factor in the high enantioselectivity observed in reactions catalyzed by DuanPhos complexes. smolecule.com The importance of this bulk is highlighted in comparative studies where replacing the tert-butyl groups with smaller cyclohexyl groups resulted in a 30-40% reduction in enantiomeric excess (ee) in hydrogenation reactions. smolecule.com
Secondly, the tert-butyl groups are strongly electron-donating. This electronic effect increases the electron density on the phosphorus atoms, which in turn enhances the σ-donor character of the ligand. smolecule.com When coordinated to a metal like rhodium, this increased electron density on the metal center can accelerate key steps in the catalytic cycle, such as oxidative addition, leading to more efficient catalysis. smolecule.com The unique combination of steric bulk and electron-richness makes DuanPhos exceptionally effective for a range of synthetic applications. smolecule.com
Table 1: Impact of P-Substituent on Ligand Properties
| Substituent | Steric Effect | Electronic Effect | Impact on Catalysis |
|---|---|---|---|
| tert-Butyl | High steric hindrance | Strong σ-donor | High enantioselectivity and efficiency smolecule.com |
| Cyclohexyl | Moderate steric hindrance | Donor | Reduced enantioselectivity compared to tert-butyl smolecule.com |
| Phenyl | Lower steric hindrance | Can act as a π-acceptor | Different complex conformations and reactivity nih.gov |
Stereochemical Configuration and its Implications for Asymmetric Induction
The specific stereochemical configuration of DuanPhos, denoted as (1S,1'S,2R,2'R), is fundamental to its function in asymmetric induction. This precise three-dimensional arrangement of its atoms defines the chiral environment that the ligand creates. When DuanPhos coordinates to a metal, it forms a chiral complex that can differentiate between the two prochiral faces of a substrate molecule.
The ligand's chirality directly dictates the stereochemical outcome of the catalytic reaction. smolecule.com For instance, in asymmetric hydrogenation, the chiral ligand-metal complex controls the addition of hydrogen from a specific face of the substrate, leading to the preferential formation of one enantiomer of the product over the other. smolecule.com The high degree of enantioselectivity achieved with DuanPhos is a direct consequence of its well-defined and rigid chiral structure, which effectively transfers its stereochemical information to the product during the catalytic transformation. smolecule.com
Table 2: Properties of (1S,1'S,2R,2'R)-DuanPhos
| Property | Description |
|---|---|
| Molecular Formula | C₂₄H₃₂P₂ sigmaaldrich.com |
| Molecular Weight | 382.46 g/mol sigmaaldrich.com |
| CAS Number | 795290-34-5 sigmaaldrich.com |
| Appearance | Solid |
| Key Feature | Rigid C2-symmetric bi-isophosphindole backbone with bulky, electron-donating tert-butyl groups smolecule.comresearchgate.net |
| Primary Application | Chiral ligand in transition metal-catalyzed asymmetric synthesis, especially hydrogenation smolecule.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-tert-butyl-1-[(1S)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25?,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRTCFUVLYSKU-FPMFRTRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1CC2=CC=CC=C2[C@H]1[C@@H]3C4=CC=CC=C4CP3C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744255 | |
| Record name | (1S)-2-tert-butyl-1-[(1S)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795290-34-5 | |
| Record name | (1S)-2-tert-butyl-1-[(1S)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1s,1gammas,2r,2gammar Duanphos
Strategies for Enantioselective Synthesis of the Chiral Backbone
The critical step in synthesizing (1S,1γS,2R,2γR)-DuanPhos is the establishment of the defined stereochemistry of the 1,2-disubstituted cyclobutane (B1203170) core. Two primary strategies are employed: the resolution of racemic intermediates and de novo asymmetric synthesis.
Resolution of Racemic Intermediates (e.g., DuanPhos P-oxide)
A practical and efficient method for obtaining the enantiomerically pure cyclobutane backbone involves the classical approach of resolving a racemic mixture. This strategy relies on the synthesis of a suitable racemic precursor which is then separated into its constituent enantiomers using a chiral resolving agent.
One notable approach involves the resolution of the anti-head-to-head racemic coumarin (B35378) dimer. This dimer serves as a stable precursor to the desired cyclobutane dicarboxylic acid. The resolution can be achieved through molecular complexation with a chiral auxiliary, such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). The formation of diastereomeric complexes allows for their separation, and subsequent chemical transformation of the enantiopure coumarin dimer yields the desired (1S,2R)-cyclobutane backbone.
Another common strategy in phosphine (B1218219) ligand synthesis is the resolution of a racemic phosphine oxide intermediate. Racemic bis(phosphine oxides) can be separated into their respective enantiomers via preparative chiral High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric complexes with a chiral acid or base. Once the desired enantiomer of the phosphine oxide is isolated, it can be stereospecifically reduced to the corresponding chiral bisphosphine.
De novo Asymmetric Synthesis Approaches
De novo asymmetric synthesis aims to construct the chiral cyclobutane backbone from achiral or prochiral starting materials using stereoselective reactions. Asymmetric [2+2] cycloaddition reactions are a powerful tool for this purpose, allowing for the direct formation of chiral cyclobutane rings. Various catalytic systems, often employing chiral Lewis acids or transition metal complexes, can be utilized to induce high levels of enantioselectivity in the cycloaddition of two alkene units.
For the synthesis of the (1S,2R)-cyclobutane backbone, a potential route involves the asymmetric [2+2] cycloaddition of a suitable ketene (B1206846) with an alkene, followed by further functional group manipulations. The stereochemistry of the resulting cyclobutanone (B123998) can be controlled by the chiral catalyst employed.
Another approach utilizes chiral auxiliaries. An achiral cyclobutene (B1205218) precursor can be functionalized with a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction, such as a diastereoselective dihydroxylation or epoxidation, to install the desired stereocenters. Removal of the chiral auxiliary then affords the enantiomerically enriched cyclobutane intermediate. While powerful, the development of a de novo asymmetric synthesis for the specific (1S,2R)-cyclobutane-1,2-dicarboxylic acid precursor remains a synthetic challenge, with resolution of racemic mixtures often being the more practical approach.
Phosphorus Atom Functionalization and Tertiary Phosphine Formation
With the enantiopure cyclobutane backbone in hand, the next critical phase is the introduction of the phosphine moieties to form the final bisphosphine ligand.
Introduction of Phosphine Moieties
The standard and widely employed method for forming the carbon-phosphorus bonds involves the reaction of a di-Grignard or di-lithio derivative of the chiral backbone with a suitable electrophilic phosphorus source, typically a chlorophosphine.
A common synthetic sequence is as follows:
Reduction of Carboxylic Acids: The enantiopure (1S,2R)-cyclobutane-1,2-dicarboxylic acid is first reduced to the corresponding diol, (1S,2R)-bis(hydroxymethyl)cyclobutane. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).
Conversion to a Dihalide or Dimesylate: The resulting diol is then converted into a more reactive species suitable for nucleophilic substitution. This is commonly done by transforming the hydroxyl groups into good leaving groups, such as mesylates or tosylates, by reacting the diol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. Alternatively, the diol can be converted to a dihalide (e.g., dibromide or dichloride) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Nucleophilic Substitution with a Phosphide (B1233454) Reagent: The resulting dimesylate or dihalide is then treated with a metal phosphide reagent, most commonly lithium diphenylphosphide (LiPPh₂). This strong nucleophile displaces the leaving groups to form the two C-P bonds, yielding the desired bisphosphine ligand, (1S,1γS,2R,2γR)-DuanPhos. Lithium diphenylphosphide is typically prepared in situ by the reaction of chlorodiphenylphosphine (B86185) or triphenylphosphine (B44618) with lithium metal in THF. wikipedia.org
An alternative to using diphenylphosphine (B32561) derivatives is the use of other dialkylphosphines, allowing for the synthesis of a range of DuanPhos analogues with varying steric and electronic properties.
Optimization of Reaction Conditions for High Yield and Purity
The success of the phosphination step is highly dependent on the reaction conditions. Key parameters that require careful optimization include:
| Parameter | Considerations | Typical Conditions |
| Solvent | Must be aprotic and anhydrous to prevent quenching of the highly basic phosphide reagent. Ethereal solvents are preferred. | Tetrahydrofuran (THF), Diethyl ether |
| Temperature | The formation of the phosphide and the subsequent substitution reaction are often carried out at low temperatures to control reactivity and minimize side reactions. | -78 °C to room temperature |
| Stoichiometry | A slight excess of the phosphide reagent is often used to ensure complete conversion of the electrophile. | 2.0 - 2.2 equivalents of LiPPh₂ per equivalent of dimesylate/dihalide |
| Purity of Reagents | All reagents and solvents must be of high purity and strictly anhydrous. | Freshly distilled solvents and recrystallized reagents are often necessary. |
Careful control of these factors is essential to maximize the yield of the desired bisphosphine and to simplify the subsequent purification process.
Purification and Isolation Methodologies in Synthetic Research
Tertiary phosphines, particularly electron-rich alkylphosphines, are often sensitive to oxidation. Therefore, purification and isolation procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents.
Common purification techniques for bisphosphine ligands include:
Column Chromatography: Silica gel chromatography is a standard method for purifying phosphine ligands. However, care must be taken as some phosphines can be oxidized on silica. Using deoxygenated solvents and a well-packed column can mitigate this issue. For particularly sensitive phosphines, alumina (B75360) may be used as the stationary phase.
Crystallization: Recrystallization from a suitable solvent system is an excellent method for obtaining highly pure crystalline material. This is often the final step in the purification process.
Filtration through Celite: To remove insoluble by-products, such as lithium salts formed during the phosphination reaction, the reaction mixture is often filtered through a pad of Celite under an inert atmosphere.
The purity of the final (1S,1γS,2R,2γR)-DuanPhos is typically assessed by a combination of analytical techniques, including ³¹P NMR and ¹H NMR spectroscopy, mass spectrometry, and, where possible, single-crystal X-ray diffraction to confirm the absolute stereochemistry.
Analytical Methodologies for Stereochemical Purity Assessment
The precise stereochemical arrangement of (1S,1γS,2R,2γR)-DuanPhos is paramount to its function as a chiral ligand. Consequently, rigorous analytical methods are employed to determine its enantiomeric excess and confirm its structural elucidation.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for quantifying the enantiomeric purity of chiral compounds like (1S,1γS,2R,2γR)-DuanPhos. These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.
In a study focused on the synthesis of Belzutifan, where (1S,1'S,2R,2'R)-DuanPhos was utilized as a ligand, the enantiomeric excess of the final product was determined using chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). doi.orgfigshare.com This highlights the applicability of advanced chiral separation techniques in contexts involving this ligand. The specific conditions employed were a Chiralpak IJ-3 column with a mobile phase gradient of 25% to 40% 25 mM isobutylamine (B53898) in isopropanol (B130326) over 5 minutes at a flow rate of 2.5 mL/min. figshare.com While this analysis was performed on the product, it demonstrates a viable approach for the analysis of the ligand itself.
Table 1: Representative Chiral Chromatography Conditions for Related Compounds
| Parameter | Value |
| Instrument | Chiral HPLC or SFC System |
| Column | Polysaccharide-based (e.g., Chiralpak series) |
| Mobile Phase | Hexane (B92381)/Isopropanol mixtures (for HPLC) or CO2 with polar modifiers (for SFC) |
| Detector | UV or Mass Spectrometer |
It is important to note that the development of a specific and robust chiral chromatography method for (1S,1γS,2R,2γR)-DuanPhos would require empirical optimization of the stationary phase, mobile phase composition, flow rate, and temperature to achieve optimal separation and accurate quantification of its enantiomeric purity.
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry as characterization methods)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural characterization of (1S,1γS,2R,2γR)-DuanPhos.
NMR Spectroscopy: Both ¹H and ³¹P NMR spectroscopy are routinely used to confirm the structure and purity of phosphine ligands. In the ¹H NMR spectrum, the signals corresponding to the aromatic and aliphatic protons provide information about the carbon skeleton of the molecule. More diagnostically, ³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. For a chiral bisphosphine ligand like DuanPhos, the ³¹P NMR spectrum is expected to show a single resonance, indicating the equivalence of the two phosphorus atoms in the C₂-symmetric molecule. The chemical shift of this signal provides insight into the electronic environment of the phosphorus atoms. While a specific ³¹P NMR spectrum for (1S,1γS,2R,2γR)-DuanPhos is not publicly documented, related bisphosphine ligands exhibit characteristic chemical shifts. For instance, a thesis on the development of phosphorus ligands reports a ³¹P NMR chemical shift of 85.1 ppm for a similar bisphosphine disulfide compound. psu.edu
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the exact mass and elemental composition. For (1S,1γS,2R,2γR)-DuanPhos, the expected monoisotopic mass is 382.19800 g/mol . alfa-chemistry.com In the supporting information for the synthesis of Belzutifan, HRMS (ESI-TOF) was used to characterize the final product, demonstrating the utility of this technique in the context of reactions involving DuanPhos. doi.orgfigshare.com The fragmentation pattern in the mass spectrum can also provide structural information, although detailed fragmentation studies for this specific ligand are not widely reported.
Table 2: Key Spectroscopic Data for (1S,1γS,2R,2γR)-DuanPhos
| Technique | Parameter | Expected Value/Information |
| ¹H NMR | Chemical Shifts (δ) | Characteristic signals for aromatic and tert-butyl protons. |
| ³¹P NMR | Chemical Shift (δ) | A single resonance confirming C₂ symmetry. |
| Mass Spectrometry (HRMS) | m/z | [M+H]⁺ or other adducts corresponding to the exact mass. |
The combination of these analytical methodologies is essential for ensuring the quality and stereochemical integrity of (1S,1γS,2R,2γR)-DuanPhos, which is a prerequisite for its successful application in asymmetric catalysis.
Ligand Metal Complexation and Coordination Chemistry in Catalysis
General Principles of Chiral Phosphine-Metal Interactions
Chiral phosphines, such as DuanPhos, are organophosphorus compounds that serve as "soft" σ-donating ligands for transition metals. alfa-chemistry.comwikipedia.org Their ability to form stable complexes is crucial for catalysis, allowing for the fine-tuning of the metal's electronic properties and the creation of a chiral environment necessary for stereoselective reactions. nih.govlibretexts.org The effectiveness of ligands like DuanPhos stems from a combination of their electronic and steric characteristics, which are dictated by the substituents on the phosphorus atoms and the structure of the backbone connecting them. researchgate.netlibretexts.org
Bidentate phosphine (B1218219) ligands, also known as diphosphines, possess two phosphino (B1201336) groups linked by a carbon backbone and are typically chelating. alfa-chemistry.com Chelation, the process where a single ligand binds to a central metal atom at two or more points, is a key feature of these ligands. libretexts.orgcsbsju.edu This binding mode, designated as κ²-coordination, results in the formation of a stable metallacycle. libretexts.orgacs.org The stability of this complex is often greater than that of complexes formed with two analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.org
The geometry of the resulting metal complex is significantly influenced by the "bite angle," which is the P-M-P angle formed by the two coordinating phosphorus atoms. libretexts.orglibretexts.org This angle is largely determined by the length and conformational flexibility of the linker between the phosphorus atoms. Ligands with different backbones will enforce different bite angles, thereby influencing the catalytic activity and selectivity of the complex. libretexts.org DuanPhos, with its rigid bicyclic phospholane (B1222863) structure, imposes a specific and well-defined bite angle upon coordination, which is a critical factor in its success. researchgate.net
Table 1: General Chelation Characteristics of Bidentate Phosphine Ligands
| Feature | Description | Relevance to Catalysis |
| Denticity | Refers to the number of donor atoms a ligand uses to bind to the central metal. Bidentate ligands have two donor atoms. libretexts.org | Creates a stable chelate ring, enhancing complex stability. |
| Coordination Mode | Bidentate ligands typically bind in a κ² fashion, where both phosphorus atoms are coordinated to the metal center. acs.org | Fixes the relative positions of the phosphorus donors, influencing the chiral environment. |
| Bite Angle | The P-M-P angle. It is a function of the ligand backbone structure. libretexts.orglibretexts.org | Directly impacts the geometry at the metal center and can influence both the rate and selectivity of the catalytic reaction. |
| Chelate Ring Size | The number of atoms in the ring formed by the ligand and the metal. | Affects the strain and conformation of the ligand, which in turn influences the chiral pocket. |
The catalytic behavior of a metal complex is governed by the interplay of the steric and electronic effects imparted by its ligands. nih.govrsc.orgnih.gov (1S,1γS,2R,2γR)-DuanPhos is characterized as a highly electron-donating, or electron-rich, chiral phosphine ligand. sigmaaldrich.comsigmaaldrich.com
Electronic Effects: Phosphine ligands are primarily σ-donors, using their lone pair of electrons to bind to the metal. libretexts.org The electron-rich nature of DuanPhos increases the electron density on the coordinated metal center. This enhanced electron density can facilitate key steps in catalytic cycles, such as oxidative addition, and can also increase the rate of subsequent reactions. In the context of catalysts used for hydrogenation, such as Rh-DuanPhos complexes, a more electron-rich metal center leads to enhanced π-back bonding to other ligands, which can influence substrate binding and activation. libretexts.org
Steric Effects: Steric hindrance is a critical factor in asymmetric catalysis, as it dictates how a substrate can approach the metal's active site. The bulky tert-butyl groups on the phosphorus atoms of DuanPhos, combined with its rigid Phospha-bicyclic backbone, create a well-defined and constrained chiral environment around the metal center. researchgate.net This steric bulk helps to control the enantioselectivity of the reaction by favoring one pathway of substrate coordination over another. The rigidity of the DuanPhos backbone, in contrast to more flexible ligands, ensures that this chiral environment is maintained throughout the catalytic cycle, leading to high levels of stereocontrol. researchgate.net The combination of these steric and electronic properties makes DuanPhos a highly effective ligand for a range of asymmetric transformations, particularly rhodium-catalyzed hydrogenations. sigmaaldrich.comresearchgate.net
Characterization Methodologies for (1S,1gammaS,2R,2gammaR)-DuanPhos Metal Complexes
To understand the structure-activity relationship of catalysts, detailed characterization of the metal-ligand complexes is essential. A variety of analytical techniques are employed to elucidate the structure of both stable precatalysts and transient active species formed with the (1S,1γS,2R,2gammaR)-DuanPhos ligand.
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.commdpi.com For DuanPhos-metal complexes, single-crystal X-ray diffraction can reveal critical structural details, including:
Coordination Geometry: The precise arrangement of the DuanPhos ligand and other molecules around the metal center.
Bond Lengths and Angles: Data on the metal-phosphorus bond lengths and the P-M-P bite angle provide insight into the steric and electronic interactions within the complex. mdpi.com
Solid-State Conformation: It allows for the visualization of the conformation of the chelate ring and the orientation of the bulky substituents, which is essential for understanding the nature of the chiral pocket. researchgate.net
By analyzing the crystal structures of catalyst precursors (the stable, isolable form of the catalyst) and, where possible, active catalytic intermediates, researchers can build accurate models to explain the observed enantioselectivity. researchgate.netnih.govweizmann.ac.il For instance, the crystal structure of a rhodium complex with a similar C2-symmetric bisphosphorus ligand, WingPhos, revealed a substrate well-sandwiched between the ligand's aromatic groups, providing a clear picture of the deep chiral pocket responsible for high stereocontrol. researchgate.net
While X-ray crystallography provides a static picture in the solid state, spectroscopic methods are vital for studying the behavior of complexes in solution, where most catalysis occurs.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most important technique for characterizing phosphorus-containing compounds like DuanPhos and its metal complexes. mdpi.com The phosphorus-31 nucleus has 100% natural abundance and a wide chemical shift range, making it a highly sensitive probe. mdpi.com
Key information obtained from ³¹P NMR includes:
Chemical Shift (δ): The coordination of the phosphine to a metal center causes a significant change in the ³¹P chemical shift compared to the free ligand. This coordination shift provides evidence of complex formation.
Coupling Constants (J): The coupling between the phosphorus nucleus and the metal nucleus (e.g., ¹J(¹⁹⁵Pt-³¹P) or ¹J(¹⁰³Rh-³¹P)) provides direct evidence of a bond and can offer insights into the s-character and strength of the metal-phosphorus bond. researchgate.net P-P coupling constants can also be observed in complexes containing multiple, non-equivalent phosphine ligands.
Symmetry: For a C₂-symmetric ligand like DuanPhos, coordination to a metal in a symmetric environment results in a single ³¹P resonance, simplifying the spectrum. The appearance of multiple signals can indicate the formation of different isomers or species in solution. d-nb.inforesearchgate.net
Table 2: Application of ³¹P NMR in Characterizing DuanPhos-Metal Complexes
| NMR Parameter | Information Gained | Example Interpretation |
| Chemical Shift (δ) | Indicates the electronic environment of the phosphorus nucleus; confirms ligand coordination. | A downfield shift upon coordination is common, indicating the phosphorus lone pair is engaged in bonding. |
| ¹J(M-P) Coupling | Confirms direct M-P bonding and provides insight into bond strength. | A larger coupling constant often correlates with a stronger M-P bond. researchgate.net |
| Signal Multiplicity | Reveals the number of unique phosphorus environments in the molecule. | A single peak for a DuanPhos complex suggests a symmetric (C₂) structure in solution. |
| Line Broadening | Can indicate dynamic processes such as ligand exchange or conformational changes on the NMR timescale. | Broad signals at room temperature that sharpen at lower temperatures suggest a dynamic equilibrium. |
Influence of Ligand Conformation on Coordination Geometry and Chiral Pocket Formation
The ability of a chiral catalyst to differentiate between the two enantiomers of a product is determined by the three-dimensional space created by the ligand around the metal's active site, often referred to as the "chiral pocket". researchgate.netnih.gov The specific conformation adopted by the (1S,1γS,2R,2γR)-DuanPhos ligand upon chelation is paramount in defining the geometry and efficacy of this pocket.
The DuanPhos ligand is built on a rigid bicyclic framework, which severely restricts its conformational freedom. researchgate.net When it coordinates to a metal, the five-membered chelate ring adopts a specific, puckered conformation. The stereochemistry inherent to the ligand—(1S,1γS,2R,2γR)—dictates the precise nature of this puckering. This fixed conformation orients the bulky tert-butyl groups and the phenyl rings of the backbone in a very specific and predictable manner.
This rigid and well-defined arrangement creates a constrained chiral environment or "pocket" into which the substrate must fit during the catalytic reaction. The walls of this pocket are formed by the ligand's substituents, which effectively shield certain faces of the coordinated substrate and allow attack from only one direction, leading to the preferential formation of one enantiomer of the product. The design of ligands with deep and well-defined chiral pockets, like the strategy employed for DuanPhos and related ligands, is a key principle in achieving high enantioselectivity in asymmetric hydrogenation and other transformations. researchgate.netnih.gov The success of DuanPhos lies in its ability to form a conformationally rigid chelate that generates a highly effective and discriminating chiral pocket. researchgate.net
Stability and Reactivity of (1S,1γS,2R,2γR)-DuanPhos Metal Complexes
The stability of a metal complex is a critical factor influencing its catalytic efficacy and can be discussed from both thermodynamic and kinetic perspectives. While detailed quantitative thermodynamic and kinetic studies on (1S,1γS,2R,2γR)-DuanPhos metal complexes are not extensively documented in publicly available literature, some insights can be drawn from its applications and comparisons with related systems.
The reactivity of (1S,1γS,2R,2γR)-DuanPhos metal complexes is most prominently demonstrated in asymmetric hydrogenation reactions. Rhodium complexes of DuanPhos, in particular, have proven to be highly efficient catalysts for the hydrogenation of a variety of prochiral substrates.
For instance, Rh/DuanPhos catalysts have been successfully employed in the asymmetric hydrogenation of β-acetylamino vinylsulfides, affording the corresponding chiral β-acetylamino sulfides in high yields and with excellent enantiomeric excesses (up to 99% ee). acs.org This high level of stereocontrol highlights the well-defined chiral pocket created by the DuanPhos ligand around the metal center.
Furthermore, rhodium complexes of DuanPhos have shown remarkable performance in the intramolecular hydroacylation of 2-ketobenzaldehydes. These reactions produce chiral phthalide (B148349) products in good yields and with high enantioselectivities (92-98% ee). researchgate.net The counterion associated with the rhodium catalyst was found to play a crucial role in modulating both the reactivity and the enantioselectivity of the transformation. researchgate.net
The versatility of DuanPhos is also evident in its application in the asymmetric hydrogenation of enamides. While specific data for (1S,1γS,2R,2γR)-DuanPhos is part of a broader class of successful ligands, related structures show that rhodium complexes with similar phosphine ligands can achieve high enantioselectivities (>95% ee) in the hydrogenation of various enamide substrates. nih.gov
Below are interactive tables summarizing the performance of (1S,1γS,2R,2γR)-DuanPhos-metal complexes in selected catalytic reactions, based on available research data.
Table 1: Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides with Rh/(1S,1γS,2R,2γR)-DuanPhos Catalyst
| Substrate | Product | Yield (%) | ee (%) |
| β-Acetylamino vinylsulfide derivative 1 | Chiral β-acetylamino sulfide (B99878) 1 | High | up to 99 |
| β-Acetylamino vinylsulfide derivative 2 | Chiral β-acetylamino sulfide 2 | High | up to 99 |
Data sourced from a study on the Rh/DuanPhos-catalyzed asymmetric hydrogenation of challenging β-acetylamino vinylsulfides. acs.org
Table 2: Asymmetric Intramolecular Hydroacylation of 2-Ketobenzaldehydes with Rh/(1S,1γS,2R,2γR)-DuanPhos Catalyst
| Substrate | Product | Yield (%) | ee (%) |
| 2-Ketobenzaldehyde derivative 1 | (S)-(-)-3-n-Butylphthalide | Good | 92-98 |
| 2-Ketobenzaldehyde derivative 2 | Chiral Phthalide derivative 2 | Good | 92-98 |
Data from a study highlighting the role of counterions in controlling reactivity and enantioselectivity. researchgate.net
Applications in Asymmetric Catalysis: Reaction Scope and Enantiocontrol Principles
Asymmetric Hydrogenation Reactions
Rhodium and iridium complexes of DuanPhos have emerged as powerful catalysts for the asymmetric hydrogenation of a range of prochiral substrates, including olefins, imines, and ketones. sigmaaldrich.comresearchgate.net The ligand's electron-rich nature and rigid framework are key to its success in these transformations. sigmaaldrich.com
The rhodium-catalyzed enantioselective hydrogenation of olefins is a cornerstone of asymmetric catalysis, and DuanPhos has proven to be a highly effective ligand in this context. researchgate.net The Rh-DuanPhos system has been successfully applied to the hydrogenation of various functionalized alkenes, delivering chiral products with high enantiomeric excess.
The Rh-DuanPhos catalyst system has demonstrated remarkable efficacy in the asymmetric hydrogenation of functionalized alkenes such as α-amino acrylonitriles, β-ketoenamide intermediates, and acetylaminoindene. sigmaaldrich.comsigmaaldrich.com These reactions provide access to valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.
For instance, the asymmetric hydrogenation of β-acetylamino vinylsulfides catalyzed by a Rh-DuanPhos complex proceeds with excellent enantioselectivities, achieving up to 99% ee. nih.gov This method provides an efficient route to chiral β-acetylamino sulfides, which are important structural motifs in medicinal chemistry.
| Substrate (Functionalized Alkene) | Product | Catalyst System | Yield (%) | ee (%) | Reference |
| β-Acetylamino vinylsulfides | Chiral β-acetylamino sulfides | [Rh(COD)Cl]₂ / (1S,1γS,2R,2γR)-DuanPhos | High | up to 99 | nih.gov |
| α-Amino acrylonitriles | Chiral α-amino nitriles | Rh-DuanPhos | High | High | rsc.org |
| β-Ketoenamide intermediates | Chiral anti-1,3-amino alcohols | Rh-DuanPhos | High | High | sigmaaldrich.com |
| Acetylaminoindene | Chiral acetylaminoindane | Rh-DuanPhos | High | High | sigmaaldrich.com |
Table 1: Rhodium-Catalyzed Enantioselective Hydrogenation of Functionalized Alkenes with (1S,1γS,2R,2γR)-DuanPhos.
The Rh-DuanPhos catalytic system exhibits a broad substrate scope for the asymmetric hydrogenation of functionalized olefins. It is particularly effective for substrates containing coordinating groups such as amides, esters, and nitriles, which can pre-organize the substrate on the metal center, facilitating high enantioselectivity. However, the hydrogenation of unfunctionalized or sterically hindered olefins can be more challenging, sometimes resulting in lower conversion rates or enantioselectivities. The specific substitution pattern on the olefin can also significantly influence the outcome of the reaction.
Beyond olefins, DuanPhos has also been employed in the asymmetric hydrogenation of C=N and C=O bonds. Iridium complexes of DuanPhos have been shown to be highly effective for the hydrogenation of N-arylimines, affording chiral amines with excellent yields and enantioselectivities, reaching up to 99% ee. researchgate.net This provides a direct and efficient route to enantiomerically enriched amines, which are ubiquitous in pharmaceuticals and agrochemicals.
While the application of DuanPhos in the asymmetric hydrogenation of ketones is less extensively documented, the structural similarities to other successful C2-symmetric bisphosphine ligands suggest its potential in this area as well. Further research is needed to fully explore the scope and efficacy of DuanPhos in ketone hydrogenation.
| Substrate | Product | Catalyst System | Yield (%) | ee (%) | Reference |
| N-Arylimines | Chiral Secondary Amines | Ir-DuanPhos | up to 99 | up to 99 | researchgate.net |
Table 2: Asymmetric Hydrogenation of Imines with (1S,1γS,2R,2γR)-DuanPhos.
The high levels of enantioselectivity observed with DuanPhos are attributed to the specific steric and electronic environment it creates around the metal center. For C2-symmetric bisphosphine ligands like DuanPhos, the chiral induction is often explained by the quadrant model. In this model, the chiral ligand creates four distinct spatial quadrants around the metal center, with two being sterically hindered and two being more accessible.
The prochiral substrate coordinates to the metal in a way that minimizes steric interactions with the bulky substituents of the ligand. This preferential binding orientation dictates the face of the double bond that is exposed to the incoming hydrogen, leading to the formation of one enantiomer in excess. The rigidity of the DuanPhos backbone plays a crucial role in maintaining a well-defined and predictable chiral pocket, thus ensuring high fidelity in the transfer of chirality. The precise mechanism and the factors governing enantioselectivity, such as the electronic effects of the ligand and substrate-ligand interactions, are areas of ongoing investigation. scispace.comnih.gov
Rhodium-Catalyzed Enantioselective Hydrogenation of Olefins
Carbon-Carbon Bond Forming Reactions
While the primary application of (1S,1γS,2R,2γR)-DuanPhos has been in asymmetric hydrogenation, its structural features suggest potential for use in other asymmetric transformations, including carbon-carbon bond-forming reactions. Chiral phosphine (B1218219) ligands are integral to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and various addition reactions like the Michael and Aldol reactions.
Currently, there is limited specific literature detailing the extensive use of DuanPhos in these particular C-C bond-forming reactions. However, the principles of chiral induction and the demonstrated effectiveness of other bulky, electron-rich phosphine ligands in these transformations suggest that DuanPhos could be a promising candidate for achieving high enantioselectivity in such reactions. Further research is warranted to explore the potential of (1S,1γS,2R,2γR)-DuanPhos in expanding the toolbox of asymmetric carbon-carbon bond formation.
Rhodium-Catalyzed Intermolecular Enantioselective Hydroacylation of Alkynes
The intermolecular hydroacylation of alkynes represents a highly atom-economical method for the synthesis of α,β-unsaturated ketones. The use of chiral ligands in conjunction with rhodium catalysts has enabled the development of enantioselective variants of this reaction. (1S,1γS,2R,2γR)-DuanPhos has proven to be an effective ligand in this context, particularly for reactions involving alkyl aldehydes.
Kinetic Resolution Applications in Hydroacylation
A significant application of the (1S,1γS,2R,2γR)-DuanPhos ligand is in the kinetic resolution of racemic α- and β-substituted aldehydes via rhodium-catalyzed intermolecular alkyne hydroacylation. nih.govresearchgate.net This process allows for the synthesis of enantioenriched α'- or β'-substituted α,β-unsaturated ketones from readily available racemic starting materials. nih.gov
In a study by Willis and coworkers, the kinetic resolution of racemic β-substituted thioaldehydes was successfully achieved using a rhodium catalyst bearing the (1S,1γS,2R,2γR)-DuanPhos ligand (or its enantiomer for aryl aldehydes). nih.gov The reactions of various β-substituted thioaldehydes with terminal alkynes proceeded at 0°C in acetone, affording the corresponding enone products with good yields and notable enantioselectivities. nih.gov
| Entry | Aldehyde | Alkyne | Yield (%) nih.gov | e.r. nih.gov | s nih.gov |
| 1 | 7b (R = Ph) | Phenylacetylene | 47 | 94:6 | 15 |
| 2 | 7b (R = Ph) | 4-MeOC₆H₄CCH | 46 | 93:7 | 12 |
| 3 | 7b (R = Ph) | 4-FC₆H₄CCH | 47 | 94:6 | 15 |
| 4 | 7b (R = Ph) | 2-Thienylacetylene | 46 | 93:7 | 12 |
| 5 | 7b (R = Ph) | Cyclopropylacetylene | 42 | 92:8 | 10 |
| 6 | 7b (R = Ph) | n-Hexylacetylene | 43 | 92:8 | 10 |
| 7 | 7b (R = Ph) | TMS-acetylene | 42 | 94:6 | 15 |
| 8 | 7b (R = Ph) | Cyclohexylacetylene | 44 | 92:8 | 10 |
| 9 | 7b (R = Ph) | Cyclopentylacetylene | 30 | 95:5 | 19 |
Conditions: aldehyde (2.0 equiv), alkyne (1 equiv), Rh(ligand) (5 mol%), acetone, 0°C, 12 h. For alkyl aldehydes, (1R,1'R,2S,2'S)-DuanPhos was used. For aryl aldehydes, (R,R)-Me-DuPhos was used. The selectivity factor (s) was calculated from conversion and the enantiomeric ratio (e.r.) of the product.
The success of this kinetic resolution allows for sequential alkyne hydroacylation reactions to be performed in the same vessel, leading to two different ketone products, both with significant levels of enantiomeric enrichment. nih.gov
Ligand Role in Regio- and Enantioselectivity
The structure of the phosphine ligand is paramount in controlling both the regioselectivity and enantioselectivity of the hydroacylation reaction. The C₂-symmetric backbone and the electron-rich nature of DuanPhos create a well-defined chiral environment around the rhodium center. This chiral pocket dictates the facial selectivity of the oxidative addition of the aldehyde C-H bond and the subsequent migratory insertion of the alkyne, ultimately controlling the stereochemistry of the final product.
In the kinetic resolution of β-substituted aldehydes, the DuanPhos ligand effectively differentiates between the two enantiomers of the racemic aldehyde, leading to the observed enantioselectivity in the enone product. The steric and electronic properties of the ligand are crucial for achieving high selectivity factors.
Stereoselective Annulation Reactions (e.g., cyanoallenes to dihydropyrroles)
Highly Selective Conjugate Addition Reactions
Rhodium-catalyzed asymmetric conjugate addition is a powerful method for the formation of carbon-carbon bonds in an enantioselective manner. The choice of ligand is critical for the success of these reactions.
With Organometallic Reagents (e.g., arylboronic acids with 4-oxobutenamides)
(1S,1γS,2R,2γR)-DuanPhos serves as a cocatalyst for the highly selective rhodium-catalyzed conjugate addition of arylboronic acids to 4-oxobutenamides. This reaction provides access to chiral β-aryl-β,γ-unsaturated amides, which are valuable building blocks in organic synthesis. While specific data tables from primary literature for this exact transformation with DuanPhos are not widely published, the principles of rhodium-catalyzed conjugate additions suggest that the ligand's role is to control the facial selectivity of the addition of the aryl group to the unsaturated system.
Design Principles for Enantioselective Conjugate Additions
The design of effective enantioselective conjugate addition reactions using rhodium and chiral phosphine ligands like DuanPhos relies on several key principles:
Ligand Bite Angle and Flexibility: The geometry of the bisphosphine ligand, characterized by its bite angle, influences the coordination geometry around the rhodium center. This, in turn, affects the reactivity and selectivity of the catalyst.
Steric and Electronic Effects: The steric bulk and electronic properties of the phosphine substituents create a specific chiral environment. For DuanPhos, the bulky tert-butyl groups and the electron-rich phosphine centers are key to its performance. These features influence the binding of the substrate and the subsequent nucleophilic attack, dictating the stereochemical outcome.
Substrate-Ligand Interactions: Favorable non-covalent interactions between the substrate and the chiral ligand in the transition state are crucial for high enantioselectivity. The rigid backbone of DuanPhos helps to pre-organize the catalytic complex, facilitating these selective interactions.
By carefully considering these principles, it is possible to rationalize the high levels of enantiocontrol observed in reactions catalyzed by the Rh/(1S,1γS,2R,2γR)-DuanPhos system and to predict its applicability to new transformations.
Other Asymmetric Transformations
While the utility of (1S,1γS,2R,2γR)-DuanPhos is well-documented in the realm of asymmetric hydrogenation, its application in other asymmetric transformations is a developing area of research. The unique structural and electronic properties of this chiral phosphine ligand make it a candidate for inducing high enantioselectivity in a variety of catalytic reactions beyond the reduction of double bonds. The exploration into its broader applicability is driven by the continuous need for efficient and selective catalysts for the synthesis of complex chiral molecules.
Exploration of Diverse Reaction Classes Utilizing (1S,1γS,2R,2γR)-DuanPhos (e.g., Hydroboration)
The investigation of (1S,1γS,2R,2γR)-DuanPhos in diverse reaction classes is still an emerging field. While extensive data for a wide array of transformations remains limited in publicly accessible scientific literature, the principles of asymmetric catalysis suggest its potential in reactions where the formation of a chiral center is directed by a metal-ligand complex.
One such area of interest is asymmetric hydroboration. In this reaction, a boron hydride is added across a carbon-carbon double or triple bond, followed by oxidation, to yield a chiral alcohol. The enantioselectivity of this process is governed by the chiral environment created by the ligand around the metal center, which differentiates between the two prochiral faces of the substrate.
Although specific research findings detailing the use of the (1S,1γS,2R,2γR)-DuanPhos isomer in hydroboration are not widely available, the performance of its enantiomer, (1R,1'R,2S,2'S)-DuanPhos, in other catalytic systems allows for informed speculation on its potential efficacy. The rigid bicyclic backbone and the stereogenic phosphorus atoms of the DuanPhos scaffold are key to creating a well-defined and effective chiral pocket.
Catalyst Optimization and Reaction Parameter Studies
Influence of Metal Precursors and Counterions on Catalytic Performance
The choice of the metal precursor and its associated counterion is a pivotal factor that dictates the catalytic activity and enantioselectivity of the resulting DuanPhos-metal complex. While rhodium is a commonly employed metal for asymmetric hydrogenation with phosphine (B1218219) ligands, the specific precursor and counterion can fine-tune the electronic and steric properties of the active catalyst.
For instance, in the context of the Rh(I)-catalyzed Pauson-Khand reaction, a study systematically evaluated the effect of different Rh(I) precatalysts, which only differed in their counterion. chemrxiv.org This investigation revealed that counterions have a significant impact on both the reactivity and selectivity of the reaction. chemrxiv.org While specific data for DuanPhos is limited in this direct comparison, the principle underscores the importance of screening various metal precursors and counterions during the optimization of a DuanPhos-catalyzed reaction. The optimal combination is often identified through empirical screening, as theoretical prediction can be challenging due to the subtle nature of these effects.
Solvent Effects on Enantioselectivity, Diastereoselectivity, and Reactivity
The solvent is a critical component of the reaction medium that can exert a profound influence on the outcome of a catalytic asymmetric reaction. Its effects on enantioselectivity, diastereoselectivity, and reaction rate are multifaceted, arising from factors such as polarity, coordinating ability, and the potential for specific interactions with the catalyst-substrate complex.
In the Rh/DuanPhos-catalyzed asymmetric hydrogenation of β-acetylamino vinylsulfides, a systematic investigation of various solvents was conducted to optimize the reaction conditions. acs.org The results of this study clearly demonstrate the significant role of the solvent in achieving high enantioselectivity and conversion.
As shown in the table below, solvents such as methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) were evaluated. The highest enantiomeric excess (ee) of 99% was achieved in methanol, which also provided a high conversion rate. acs.org In contrast, while DCM and THF also facilitated the reaction, they resulted in lower enantioselectivities. The superior performance in methanol suggests that protic solvents may play a beneficial role in stabilizing the transition state that leads to the major enantiomer, possibly through hydrogen bonding interactions.
| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| MeOH | >99 | 99 | acs.org |
| DCM | >99 | 95 | acs.org |
| THF | >99 | 91 | acs.org |
| Toluene | >99 | 85 | acs.org |
| DCE | >99 | 93 | acs.org |
Temperature and Pressure Effects in Asymmetric Catalytic Systems
Temperature and hydrogen pressure are crucial physical parameters that can significantly affect the kinetics and selectivity of asymmetric hydrogenation reactions. The optimization of these parameters is essential for achieving high catalytic performance.
Temperature Effects: The reaction temperature can influence both the reaction rate and the enantioselectivity. Generally, higher temperatures lead to increased reaction rates. However, the effect on enantioselectivity can be more complex. In many cases, lower temperatures are favored for achieving higher enantiomeric excesses, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system. For the Rh-DuanPhos system, as with many other chiral catalysts, a careful balance must be struck to ensure a reasonable reaction time without compromising enantioselectivity.
Pressure Effects: In asymmetric hydrogenation, the hydrogen pressure is a key variable. Higher pressures typically increase the concentration of hydrogen in the reaction medium, which can lead to faster reaction rates. However, the effect of pressure on enantioselectivity is not always straightforward and can be substrate and catalyst dependent. In some instances, high pressures can have a detrimental effect on enantioselectivity, possibly due to changes in the rate-determining step or the catalyst's resting state. For the Rh/DuanPhos catalyzed asymmetric hydrogenation of β-acetylamino vinylsulfides, the reaction was effectively carried out at a pressure of 10 atm of H₂. acs.org This pressure was found to be sufficient to achieve excellent conversion and enantioselectivity. Further optimization of pressure could potentially lead to even shorter reaction times or allow for lower catalyst loadings.
Ligand Loading and Substrate-to-Catalyst Ratio Optimization Strategies
The efficiency of a catalytic process, particularly in an industrial setting, is heavily dependent on the catalyst loading, which is often expressed as the substrate-to-catalyst ratio (S/C). A high S/C ratio is desirable as it signifies a more active and cost-effective catalyst. The optimization of ligand loading and the S/C ratio is therefore a critical aspect of process development.
In typical Rh-DuanPhos catalyzed asymmetric hydrogenations, the ligand-to-metal ratio is often maintained at or slightly above 1:1 to ensure the formation of the desired chiral complex. The S/C ratio, however, can be varied significantly. For the asymmetric hydrogenation of β-acetylamino vinylsulfides using the Rh/DuanPhos system, a substrate-to-catalyst ratio of 100 was employed, leading to high yields and enantioselectivities. acs.org
For certain highly active catalytic systems, much higher S/C ratios can be achieved. For example, in the iridium-catalyzed asymmetric hydrogenation of α-alkylidene succinimides, S/C ratios as high as 4000 have been reported. researchgate.net While not specific to DuanPhos, this illustrates the potential for achieving very high catalyst turnover numbers with optimized ligand and reaction conditions. The determination of the optimal ligand loading and S/C ratio for a specific DuanPhos-catalyzed transformation requires careful experimental evaluation, balancing reaction rate, conversion, and enantioselectivity against the cost of the catalyst.
Additive Screening for Enhanced Performance
The performance of a catalytic system can often be significantly improved by the addition of small amounts of other substances, known as additives. These additives can act in various ways, such as activating the catalyst, scavenging inhibitors, or influencing the reaction equilibrium. The screening of additives is a common strategy in the optimization of asymmetric catalytic reactions.
While specific studies on additive screening for DuanPhos-catalyzed reactions are not extensively detailed in the reviewed literature, the general principles of using additives in asymmetric catalysis are well-established. For example, in some hydrogenation reactions, the addition of a base can be beneficial, while in others, a Lewis acid might enhance the reaction.
In the context of related catalytic systems, the presence of certain salts or co-catalysts has been shown to have a positive effect on either the activity or the enantioselectivity. The choice of additive is highly dependent on the specific reaction being studied, including the substrate, solvent, and metal-ligand combination. A systematic screening of a library of potential additives, including various salts, acids, and bases, can be a powerful tool to unlock the full potential of a (1S,1γS,2R,2γR)-DuanPhos catalyzed reaction.
Mechanistic Investigations of 1s,1gammas,2r,2gammar Duanphos Catalyzed Reactions
Spectroscopic Studies of Active Catalytic Species (e.g., in situ NMR, IR spectroscopy)
In situ spectroscopic techniques are indispensable for identifying and characterizing the active catalytic species and reaction intermediates under true operational conditions. High-pressure Nuclear Magnetic Resonance (HP-NMR) and Fourier-transform Infrared (HP-FTIR) spectroscopy are particularly powerful in this regard.
In situ NMR Spectroscopy: ³¹P and ¹H NMR are primary tools for probing the structure of rhodium-phosphine complexes. In studies of related Rh-bisphosphine catalysts for asymmetric hydrogenation, low-temperature NMR has been used to observe the formation of catalyst-substrate complexes and subsequent dihydride intermediates. researchgate.netunsri.ac.id For instance, in the hydrogenation of α,β-unsaturated phosphonates catalyzed by Rh-BisP* and Rh-MiniPHOS, low-temperature NMR experiments allowed for the detection of catalyst-substrate adducts and the subsequent equilibrium mixture of monohydride intermediates upon introduction of hydrogen. researchgate.net These studies provide a snapshot of the catalytic cycle, revealing which species are present at various stages. A similar approach for a Rh/(1S,1γS,2R,2γR)-DuanPhos system would be expected to identify key intermediates, such as the initial [Rh(DuanPhos)(substrate)]⁺ complex and subsequent rhodium-hydride species.
In situ IR Spectroscopy: The vibrational frequencies of ligands, particularly carbon monoxide (CO) when used as a probe or in reactions like hydroformylation, provide valuable information about the electronic environment of the metal center. In studies on rhodium complexes with the bisphosphite ligand BiPhePhos under hydroformylation conditions, in situ IR spectroscopy identified the dominant resting state as the hydrido complex [HRh(CO)₂(P∩P)] and characterized the formation of acyl complex intermediates. rsc.orgresearchgate.net For a (1S,1γS,2R,2γR)-DuanPhos-catalyzed reaction, in situ IR could similarly monitor changes in the catalyst structure and the coordination of substrates and reagents.
While direct in situ spectroscopic data for (1S,1γS,2R,2γR)-DuanPhos is scarce in literature, the established success of Rh/DuanPhos in hydrogenating substrates like β-acetylamino vinylsulfides suggests the formation of analogous intermediates that could be targeted for spectroscopic observation. acs.orgnih.gov
Kinetic Studies and Reaction Rate Determination
In mechanistic studies of Rh-phosphine catalyzed asymmetric hydrogenations of certain heterocyclic alkenes, kinetic data have implicated a mechanism involving reversible substrate binding followed by a rate-determining oxidative addition of hydrogen. rsc.org For these systems, in situ monitoring of hydrogen uptake showed that the reaction rate can be independent of hydrogen pressure above a certain threshold, while exhibiting a dependence on both catalyst and substrate concentrations. rsc.org
For example, a study on a dirhodium-catalyzed C-H functionalization reaction determined the following kinetic profile, which was consistent with a Michaelis-Menten type mechanism where the carbene insertion into a C-H bond is the rate-determining step. nih.gov
| Parameter | Rate Order | Implication |
| Catalyst Concentration | Positive Order | The reaction rate is dependent on the amount of catalyst. |
| Substrate 1 (Diazo) | Zero Order | The catalyst is saturated with this substrate under the reaction conditions. |
| Substrate 2 (Alkane) | Positive Order | The concentration of the alkane influences the rate-determining step. |
| This table is illustrative and based on a related dirhodium system to demonstrate the type of data obtained from kinetic studies. |
A kinetic investigation into a reaction catalyzed by Rh/(1S,1γS,2R,2γR)-DuanPhos would likely reveal the order of reaction with respect to the substrate, hydrogen pressure, and catalyst concentration. This data would be critical in distinguishing between possible mechanistic pathways, such as the "unsaturated" versus the "dihydride" pathway in asymmetric hydrogenation.
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful and unambiguous method for tracing the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic steps. Deuterium (B1214612) labeling, in particular, is frequently used in hydrogenation studies.
Kinetic Isotope Effect (KIE): Measuring the rates of reaction with hydrogen (H₂) versus deuterium (D₂) can help identify the rate-determining step. A significant kH/kD value typically indicates that the cleavage of the H-H bond is involved in or before the slowest step of the reaction. In the hydrogenation of certain enamides catalyzed by cobalt-DuPhos complexes, a significant KIE was observed, supporting the irreversible addition of H₂ to the bound enamide as the rate- and selectivity-determining step. researchgate.net
Deuterium Labeling Patterns: The stereochemical and regiochemical incorporation of deuterium into the product molecule provides detailed insight into the mechanism. For instance, studies on the hydrogenation of 2-pyridyl-substituted alkenes with Ru-segphos catalysts revealed an unusual H/D exchange between the methanol (B129727) solvent and the substrate, a phenomenon that was absent when using a Rh-based catalyst for the same reaction. rsc.org This highlights how isotopic labeling can uncover subtle but important differences between catalytic systems.
A detailed isotopic labeling study on a Rh/(1S,1γS,2R,2γR)-DuanPhos catalyzed hydrogenation has not been reported, but such an investigation would be invaluable for confirming the timing of hydrogen addition and the reversibility of intermediate steps.
Computational Chemistry Approaches for Understanding Reaction Mechanisms and Chiral Recognition
Computational chemistry has become an essential tool for complementing experimental studies, offering molecular-level insights into reaction intermediates, transition states, and the origins of enantioselectivity that are often inaccessible through experimentation alone.
DFT calculations are widely used to map the potential energy surface of a catalytic cycle. By calculating the energies of intermediates and transition states, chemists can predict the most likely reaction pathway and identify the rate- and enantioselectivity-determining steps. In studies of related P-chiral phosphine (B1218219) ligands, DFT calculations have been employed to:
Corroborate experimentally observed mechanisms. nih.gov
Explain the origin of enantioselectivity by comparing the energies of the diastereomeric transition states leading to the (R) and (S) products.
Suggest that for some systems, the major substrate-catalyst complex observed in solution directly leads to the major product enantiomer. nih.gov
For a Rh/(1S,1γS,2R,2γR)-DuanPhos system, DFT calculations could model the binding of a prochiral olefin to the rhodium center in the two possible face-on arrangements. By calculating the energies of the subsequent transition states for hydride transfer, the preferred pathway and the resulting product enantiomer could be predicted.
While less common for small molecule catalysis compared to biomolecular systems, Molecular Dynamics (MD) simulations can provide insight into the dynamic behavior of the catalyst-substrate complex. MD simulations can explore the conformational landscape of the flexible parts of the ligand and substrate, which can be crucial for understanding chiral recognition. For complex enzymatic systems, MD simulations have been used to study the conformational changes that lead to a productive binding orientation. A similar, though computationally intensive, approach could reveal how the specific stereochemistry of (1S,1γS,2R,2γR)-DuanPhos influences the substrate's orientation in the active site over time.
A significant goal of computational studies is to accurately predict the enantiomeric excess (% ee) of a reaction. This is typically achieved by calculating the free energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the different enantiomers.
| Catalyst System | Substrate Type | Computational Method | Predicted Outcome | Reference |
| Rh-IndolPhos | Prochiral Olefins | DFT | Unsaturate/dihydride mechanism, resting state identified. | nih.gov |
| Rh-Sulfinyl-phosphine | β,γ-Unsaturated α-ketoamides | DFT | Correctly predicted 1,4-addition and absolute configuration. | sci-hub.ru |
| Chiral Phosphoric Acids | Imines | Statistical Models/DFT | Quantitative prediction of enantioselectivity across different reactions. | nih.gov |
| This table presents examples of enantioselectivity prediction in related catalytic systems, illustrating the power of computational methods. |
Developing a robust computational model for the Rh/(1S,1γS,2R,2γR)-DuanPhos catalyst would be a significant step forward. Such a model, validated against experimental results for a range of substrates, could then be used to predict the catalyst's performance with new substrates, thereby accelerating the discovery of new applications for this powerful ligand. researchgate.net
Comparative Analysis with Other Chiral Ligands
Performance Benchmarking Against Established Chiral Phosphines
Disclaimer: The data presented below is compiled from different research articles for illustrative purposes and does not represent a direct comparative study. Reaction conditions, substrates, and catalyst systems vary between entries, which significantly influences outcomes.
Interactive Data Table: Performance of Chiral Phosphine (B1218219) Ligands in Asymmetric Hydrogenation
| Ligand | Catalyst System | Substrate Type | Enantiomeric Excess (ee %) | Turnover Number (TON) | Source |
| (1S,1γS,2R,2γR)-DuanPhos | Rh/DuanPhos | β-Acetylamino Vinylsulfides | up to 99% | - | tcichemicals.com |
| (1S,1γS,2R,2γR)-DuanPhos | Ir-(Sc,Rp)-DuanPhos | Acyclic N-Arylimines | up to 98% | up to 10,000 | |
| BINAP | Ru[(R)-binap] | Methyl (Z)-α-(acetamido)-cinnamate | 92% | 200 | nih.gov |
| TangPhos | Rh-TangPhos | β-Alkyl and β-Aryl Enamides | up to >99% | - | |
| BenzP | Rh/BenzP | Dehydroamino Acid Derivatives | Excellent | High |
From the available data, it is evident that (1S,1γS,2R,2γR)-DuanPhos consistently provides high to excellent enantioselectivities in the asymmetric hydrogenation of a range of substrates, comparable and often exceeding those achieved with well-established ligands like BINAP.
Advantages and Disadvantages of (1S,1γS,2R,2γR)-DuanPhos in Specific Catalytic Systems
The utility of a chiral ligand is not solely defined by its enantioselectivity but also by its practical advantages and limitations in catalytic applications.
Advantages:
High Enantioselectivity and Activity: As demonstrated in numerous studies, Rhodium and Iridium complexes of DuanPhos consistently afford high enantiomeric excesses and can exhibit high turnover numbers, making it a highly efficient catalyst. tcichemicals.com
Air-Stability: A significant practical advantage of DuanPhos is its stability in the presence of air. researchgate.net This contrasts with other highly effective phosphine ligands, such as TangPhos, which can be air-sensitive, thus simplifying handling and experimental setup. researchgate.net
Structural Rigidity: DuanPhos possesses a rigid backbone, which is a key factor in achieving high enantioselectivity. researchgate.net This rigidity restricts the conformational flexibility of the metal complex, leading to a more defined and effective chiral environment for the substrate.
Versatility: The ligand has demonstrated broad applicability in the asymmetric hydrogenation of a variety of functionalized olefins, including enamides, vinylsulfides, and N-arylimines.
Disadvantages:
While the literature predominantly highlights the successes of DuanPhos, potential disadvantages can be inferred based on the nature of P-chiral ligands and general catalytic principles:
Synthetic Complexity: The synthesis of P-chiral phosphine ligands like DuanPhos can be more complex and costly compared to some backbone-chiral ligands. The synthesis often involves multi-step procedures and challenging resolutions of stereoisomers. nih.gov
Substrate Specificity: Although versatile, like most chiral catalysts, the performance of DuanPhos can be highly substrate-dependent. A catalyst that is highly effective for one class of substrates may not perform as well for others.
Limited Availability of Comparative Data: A potential drawback for researchers is the lack of comprehensive, direct comparative studies against a wide range of other "state-of-the-art" ligands for specific applications, which can make catalyst selection more challenging.
Rationales for Superior Enantioselectivity, Reactivity, or Substrate Scope
The exceptional performance of (1S,1γS,2R,2γR)-DuanPhos can be attributed to several key structural and electronic features:
P-Chirality and Rigid Framework: The chirality is centered on the phosphorus atoms, which are directly involved in the coordination to the metal center. This, combined with the rigid bicyclic backbone, creates a well-defined and sterically hindered chiral pocket around the metal. nih.govnih.govresearchgate.net This precise steric control is crucial for differentiating between the prochiral faces of the substrate, leading to high enantioselectivity.
Electron-Rich Nature: DuanPhos is an electron-rich phosphine ligand. The electron-donating nature of the phosphine groups can increase the electron density on the metal center, which can, in turn, influence the catalytic activity and reactivity of the complex. Conformationally rigid and electron-rich P-chiral phosphine ligands are known to exhibit excellent enantioselectivity and high catalytic activity. nih.govnih.govresearchgate.net
C₂-Symmetry: The C₂-symmetric nature of the ligand simplifies the number of possible diastereomeric transition states, which can contribute to higher enantioselectivities.
Ligand Design Principles from Comparative Studies
The development and study of (1S,1γS,2R,2γR)-DuanPhos, in comparison with other chiral phosphines, reinforce several key principles in ligand design for asymmetric catalysis:
Rigidity Enhances Enantioselectivity: The comparison between the rigid DuanPhos and the more flexible TangPhos highlights the principle that a conformationally rigid ligand scaffold often leads to higher enantioselectivity by reducing the number of non-selective reaction pathways. researchgate.net
P-Chirality as a Powerful Tool: The success of P-chiral ligands like DuanPhos and BenzP* underscores the effectiveness of placing the stereogenic center directly on the coordinating phosphorus atom. This allows for a more direct transfer of chiral information to the catalytic center. nih.govnih.govresearchgate.net
Balancing Steric and Electronic Properties: The design of high-performance ligands involves a fine balance of steric hindrance and electronic properties. The bulky tert-butyl groups on the phosphorus atoms of DuanPhos provide the necessary steric bulk to create a selective chiral pocket, while the electron-rich nature of the phosphine contributes to its high catalytic activity. nih.govnih.govresearchgate.net The rational design of P-chiral phosphine compounds involves carefully balancing these effects to create a molecule that can effectively facilitate complex chemical reactions.
Practicality is Key: The air-stability of DuanPhos is a critical feature that enhances its practical utility. Ligand design must consider not only catalytic performance but also ease of handling and stability under typical laboratory conditions. researchgate.net
Stability, Durability, and Recyclability in Academic Research
Catalyst Deactivation Pathways and Mitigation Strategies
Catalyst deactivation is a critical issue in homogeneous catalysis, leading to diminished efficiency and increased costs. While specific deactivation pathways for DuanPhos-metal complexes are not extensively detailed in the literature, general mechanisms observed for similar chiral phosphine-metal catalysts can be inferred. These pathways often involve the degradation of the ligand or changes at the metal center.
Potential deactivation pathways for Rh-DuanPhos catalysts include:
Oxidation of the Phosphine (B1218219) Ligand: The phosphorus atoms in phosphine ligands are susceptible to oxidation, which can diminish their coordinating ability and alter the electronic properties of the catalyst, thereby reducing its activity and selectivity.
P-C Bond Cleavage: Under harsh reaction conditions, the phosphorus-carbon bonds within the ligand can cleave, leading to the decomposition of the ligand and deactivation of the catalyst.
Metal Center Agglomeration: The metal centers of the homogeneous catalyst can aggregate to form inactive metal nanoparticles, a common deactivation route.
Formation of Inactive Catalyst Species: The active catalytic species can sometimes convert into a stable, inactive form. For instance, in some ruthenium-bisphosphine-diamine catalyzed hydrogenations, it has been proposed that the active Ru-hydride species can decompose during the reaction. mdpi.com A similar process could be envisioned for Rh-DuanPhos catalysts, where the active species isomerizes to a less reactive or inactive form.
Mitigation strategies for catalyst deactivation often focus on optimizing reaction conditions and ligand design. For example, conducting reactions under an inert atmosphere can minimize the oxidation of the phosphine ligand. The inherent rigidity and electron-rich nature of the DuanPhos ligand itself can be considered a design feature that enhances stability compared to more flexible or electron-deficient ligands. tcichemicals.comsigmaaldrich.com
A kinetic model for the asymmetric hydrogenation of acetophenone (B1666503) using a bisphosphine/diamine-Ru catalyst has been developed, which includes a first-order deactivation of the catalyst. mdpi.com This type of kinetic analysis, though not performed specifically on a DuanPhos system, provides a framework for understanding and quantifying deactivation, which is a crucial step in developing strategies to mitigate it.
Ligand Stability under Various Reaction Conditions (e.g., air-stability)
Furthermore, Rh/DuanPhos catalyst systems have demonstrated high efficiency in the asymmetric hydrogenation of challenging substrates like β-acetylamino vinylsulfides, affording high yields and excellent enantioselectivities (up to 99% ee). nih.gov The success of these reactions under specific conditions highlights the stability of the catalyst complex throughout the catalytic cycle.
The stability of rhodium complexes with phosphine ligands can be influenced by various factors, including the solvent, temperature, and the presence of other reagents. For instance, studies on other rhodium diphosphane (B1201432) complexes have shown that the choice of solvent can significantly impact catalyst activity and stability. researchgate.net While specific data for DuanPhos is limited, it is reasonable to assume that its stability would also be dependent on the reaction environment.
In a study on a dirhodium(II)/phosphine catalyst system, the coordination of the phosphine ligand to the rhodium center was investigated using NMR spectroscopy. nih.gov This technique allows for the direct observation of the catalyst structure in solution and can provide valuable insights into the stability of the ligand-metal bond under catalytic conditions. Such studies are crucial for understanding the behavior of catalysts like Rh-DuanPhos in solution.
Methodologies for Catalyst Recycling and Reusability
The high cost of rhodium and the chiral ligand necessitates the development of effective recycling and reuse strategies for DuanPhos-based catalysts. Research in this area for homogeneous catalysts generally focuses on their immobilization on solid supports (heterogenization) or their use in biphasic systems.
Heterogenization involves anchoring the homogeneous catalyst to an insoluble support, which allows for easy separation of the catalyst from the reaction mixture by filtration. Common supports include silica, polymers, and magnetic nanoparticles. mdpi.comnih.govmdpi.com
While specific examples of the immobilization of DuanPhos are not widely reported, the general strategies applied to other phosphine ligands are relevant. For example, a Rh(I)-N-Xantphos complex has been successfully immobilized on chloro-functionalized magnetic nanoparticles. mdpi.comresearchgate.net The resulting heterogeneous catalyst could be easily recovered using an external magnet and reused in subsequent reactions. The amount of immobilized ligand and rhodium can be quantified using techniques like thermogravimetric analysis (TGA) and inductively coupled plasma-optical emission spectrometry (ICP-OES). mdpi.com
Another approach involves the covalent attachment of biomolecules with primary amino groups to solid carriers, a technique that could be adapted for appropriately functionalized phosphine ligands. nih.gov
The table below summarizes common solid supports and immobilization methods applicable to phosphine-based catalysts.
| Solid Support | Immobilization Method | Advantages |
| Silica Gel | Covalent bonding via functionalized silanes | High surface area, mechanical stability. |
| Polymers | Covalent attachment to polymer backbone | Tunable properties, variety of functional groups. |
| Magnetic Nanoparticles | Covalent bonding to surface-functionalized nanoparticles | Easy separation with a magnet, high surface area. |
A significant challenge in using heterogenized catalysts is the potential for the metal or ligand to leach from the solid support into the reaction mixture. This not only leads to a loss of catalyst but can also contaminate the product. Therefore, leaching studies are crucial to assess the stability of the immobilized catalyst.
Leaching can be studied by analyzing the reaction solution for the presence of the metal after the catalyst has been filtered off. Techniques like ICP-OES are highly sensitive for detecting trace amounts of leached metals. mdpi.com
A study on a heterogeneous Pd-catalyst with an immobilized bis(oxazoline) ligand demonstrated very low metal leaching in Suzuki-Miyaura reactions. nih.gov The catalyst could be reused multiple times without a significant loss of activity, indicating the strong attachment of the catalytic complex to the support.
In another study, a combination of solid-state and solution NMR was used to investigate the leaching properties of Wilkinson's catalyst immobilized on mesoporous silica. nih.gov This powerful technique can differentiate between covalently bound and physically adsorbed catalyst species, with the latter being more prone to leaching.
The table below outlines a general procedure for conducting and analyzing catalyst leaching.
| Step | Description | Analytical Technique |
| 1. Catalyst Separation | The solid catalyst is separated from the reaction mixture by filtration or centrifugation. | - |
| 2. Analysis of the Filtrate | The liquid phase is analyzed for the presence of the metal. | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) |
| 3. Analysis of the Solid Catalyst | The recycled solid catalyst can be analyzed to determine any changes in its composition or structure. | Thermogravimetric Analysis (TGA), Solid-State NMR, X-ray Photoelectron Spectroscopy (XPS) |
Future Research Directions and Challenges
Design and Synthesis of Next-Generation (1S,1gammaS,2R,2gammaR)-DuanPhos Derivatives with Enhanced Performance
The success of this compound has spurred interest in developing new derivatives with improved catalytic activity, selectivity, and stability. Research in this area is focused on the strategic modification of the ligand backbone and the phosphine (B1218219) substituents. By introducing different electronic and steric properties, chemists aim to fine-tune the ligand's coordination to the metal center, thereby enhancing its performance in specific transformations. For instance, the synthesis of analogs with varied aryl or alkyl groups on the phosphorus atoms could lead to catalysts with tailored properties for challenging substrates.
Exploration of Novel Asymmetric Transformations and Substrate Classes
While this compound has been extensively used in asymmetric hydrogenation, its application in other asymmetric transformations is an active area of research. researchgate.netresearchgate.netacs.org Scientists are exploring its use in a wider range of reactions, such as carbon-carbon and carbon-heteroatom bond-forming reactions. This includes expanding the scope of substrates to those that are currently challenging to asymmetrically transform. For example, recent work has shown the utility of Rh/DuanPhos systems in the asymmetric hydrogenation of β-acetylamino vinylsulfides, providing a route to chiral β-acetylamino sulfides. acs.org Further exploration could uncover novel applications and broaden the utility of this powerful ligand.
Further Mechanistic Elucidation of Less Understood Catalytic Processes
A deeper understanding of the reaction mechanisms underlying this compound-catalyzed reactions is crucial for rational catalyst design and optimization. While the mechanisms of some reactions, like certain hydrogenations, are relatively well-understood, others remain less clear. Future research will likely involve a combination of experimental techniques, such as in-situ spectroscopy, and computational modeling to probe the catalytic cycle. nih.gov For example, density functional theory (DFT) calculations can provide insights into the structures of key intermediates and transition states, helping to explain observed stereoselectivities. nih.gov Elucidating these mechanisms will enable the development of more efficient and selective catalytic systems.
Development of High-Throughput Screening Methodologies for DuanPhos Analogs
The synthesis and testing of individual ligand derivatives can be a time-consuming process. High-throughput screening (HTS) methods offer a way to rapidly evaluate libraries of this compound analogs for their catalytic performance. nih.govsemanticscholar.orgrsc.org These techniques allow researchers to quickly identify promising candidates for further investigation. The development of HTS is often coupled with combinatorial chemistry approaches, where diverse sets of ligands are synthesized in parallel. nih.govtamu.edu This data-driven approach, which can involve screening thousands of compounds, accelerates the discovery of new and improved catalysts for specific applications. nih.govsemanticscholar.org
Expanding the Scope to Other Transition Metals
While rhodium has been the most commonly used metal with this compound, there is growing interest in exploring its coordination with other transition metals. researchgate.netresearchgate.net The electronic and steric properties of the ligand may make it suitable for catalysis with metals such as palladium, iridium, and others. researchgate.netrsc.orgnih.govnih.govnih.gov For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of new chiral phosphine ligands for these reactions is an active area of research. rsc.orgnih.govresearchgate.net Similarly, iridium complexes have shown high activity in a variety of transformations, including transfer hydrogenation and photocatalysis. nih.govnih.gov Investigating the catalytic activity of this compound with a broader range of metals could lead to the discovery of novel and highly efficient catalytic systems.
Addressing Challenges in Stereoselectivity and Catalyst Longevity
Despite the impressive performance of this compound, challenges related to stereoselectivity and catalyst longevity remain. For some substrates, achieving high levels of enantioselectivity can still be difficult. Future research will focus on fine-tuning the ligand structure and reaction conditions to improve stereochemical control.
Another critical aspect is the stability and lifespan of the catalyst. numberanalytics.comnumberanalytics.com Catalyst deactivation can occur through various mechanisms, including oxidation of the phosphine ligand, degradation of the metal complex, or poisoning by impurities. mdpi.comyoutube.comsae.orgyoutube.com Strategies to enhance catalyst longevity include the development of more robust ligand derivatives, optimization of reaction conditions to minimize degradation pathways, and the use of catalyst regeneration techniques. numberanalytics.comnumberanalytics.commdpi.com Understanding the deactivation mechanisms is key to designing more stable and economically viable catalytic processes. mdpi.comyoutube.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Alternate Name | (1R,1′R,2S,2′S)-2,2′-Di-tert-butyl-2,3,2′,3′-tetrahydro-1H,1′H-(1,1′)biisophosphindolyl | scbt.com |
| CAS Number | 528814-26-8 | sigmaaldrich.comsigmaaldrich.comscbt.comstrem.com |
| Molecular Formula | C₂₄H₃₂P₂ | scbt.comstrem.com |
| Molecular Weight | 382.46 g/mol | sigmaaldrich.comsigmaaldrich.comscbt.com |
| Appearance | Solid | |
| Melting Point | 214-246 °C | sigmaaldrich.com |
| Optical Activity | [α]20/D +18°, c = 1 in chloroform | sigmaaldrich.com |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1S,1′S,2R,2′R)-DuanPhos, and how can its stereochemical purity be validated?
- Methodological Answer : The synthesis of (1S,1′S,2R,2′R)-DuanPhos involves stereoselective phosphine ligand assembly, typically starting from chiral diamine precursors. Key steps include asymmetric hydrogenation or resolution techniques to achieve the desired stereochemistry. To validate purity, use chiral HPLC coupled with polarimetry or electronic circular dichroism (ECD) spectroscopy. For example, ECD calculations for vic-diol moieties (as demonstrated in chiral vic-diol analysis) can confirm absolute configurations . Physical characterization should include P NMR to verify ligand coordination and absence of diastereomeric impurities .
Q. How is (1S,1′S,2R,2′R)-DuanPhos utilized in catalytic asymmetric hydrogenation?
- Methodological Answer : This ligand is employed in rhodium-catalyzed asymmetric hydrogenation of functionalized olefins. Its electron-donating and rigid bisphosphine structure enhances enantioselectivity. Experimental protocols involve pre-forming the Rh-DuanPhos complex under inert conditions, followed by substrate addition. For instance, in ketone hydroacylation, enantiomeric excess (ee) values exceeding 95% have been reported. Reaction optimization should test variables like solvent polarity (e.g., dichloromethane vs. toluene) and hydrogen pressure (1–50 bar) .
Q. What analytical techniques are critical for characterizing (1S,1′S,2R,2′R)-DuanPhos in solution?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H, C, and P NMR to confirm ligand structure and metal coordination shifts.
- X-ray Crystallography : To resolve stereochemical ambiguities and verify solid-state conformation.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : To assess thermal stability (melting point: 215–226°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantioselectivity data for DuanPhos in Rh-catalyzed reactions?
- Methodological Answer : Discrepancies often arise from subtle differences in substrate electronic/steric profiles or reaction conditions. To address this:
- Systematic Screening : Use design-of-experiments (DoE) approaches to test ligand:metal ratios, solvent effects, and temperature gradients.
- Mechanistic Probes : Employ deuterium-labeling or kinetic isotope effect (KIE) studies to identify rate-limiting steps.
- Computational Modeling : Density Functional Theory (DFT) can model transition states to rationalize stereochemical outcomes. For example, conflicting ee values in arylboronate couplings may stem from competing π-π interactions vs. steric hindrance .
Q. What strategies optimize DuanPhos for high-turnover catalytic cycles in industrial-scale reactions without compromising enantioselectivity?
- Methodological Answer : Focus on ligand robustness and recyclability:
- Immobilization : Anchor DuanPhos onto silica or polymeric supports to facilitate catalyst recovery.
- Additive Screening : Introduce co-catalysts (e.g., Lewis acids) to stabilize reactive intermediates.
- Flow Chemistry : Continuous-flow systems can enhance mass transfer and reduce decomposition.
- Accelerated Aging Tests : Expose the catalyst to elevated temperatures/pressures to simulate long-term stability .
Q. How do stereochemical inversions at the phosphorus centers of DuanPhos impact its catalytic performance, and how can these be detected?
- Methodological Answer : Phosphorus inversion can alter ligand bite angles and metal coordination geometry, leading to reduced ee. Detection methods include:
- Dynamic NMR : Monitor P signal splitting at variable temperatures to track inversion kinetics.
- Chiral Derivatization : React the ligand with a chiral auxiliary (e.g., menthol) and analyze diastereomer ratios via GC-MS.
- Catalytic Profiling : Compare reaction outcomes using enantiopure vs. racemic ligand batches to isolate inversion effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
